![molecular formula C11H7Cl3N2O B1470520 Pyrimidine, 2,5-dichloro-4-[(3-chlorophenyl)methoxy]- CAS No. 1501136-58-8](/img/structure/B1470520.png)
Pyrimidine, 2,5-dichloro-4-[(3-chlorophenyl)methoxy]-
Übersicht
Beschreibung
Synthesis Analysis
The synthetic protocols for preparing pyrimidine derivatives involve various methods. Researchers have explored diverse routes to synthesize compounds containing the pyridopyrimidine moiety. These include cyclization reactions, condensations, and functional group modifications. Further details on specific synthetic pathways can be found in relevant literature .
8.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties Pyrimidine derivatives have been extensively researched for their diverse chemical properties and potential applications in various fields. The compound "2,4-dichloro-5-methoxy-pyrimidine" serves as an intermediate for synthesizing various pyrimidine derivatives. Through a process involving cyclization and chloridization, a high purity yield of this intermediate can be achieved, demonstrating its significance in chemical synthesis (Liu Guo-ji, 2009).
Antibacterial Applications The antibacterial properties of pyrimidine derivatives are of significant interest. For instance, 1,2,3-aryl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine derivatives have been synthesized and evaluated as antibacterial agents. These compounds exhibit antibacterial activity against selected strains, highlighting their potential as therapeutic agents (J. Cieplik et al., 2008).
Antitumor Activity The antitumor properties of pyrimidine derivatives are also a key area of research. Studies have shown that reactions of 2-methylthio-4,6-dichloro-5-(4-alkoxybenzyl)pyrimidines with various amines can lead to compounds with significant antitumor activities. This underscores the potential of pyrimidine derivatives in cancer therapy (L. Grigoryan et al., 2008).
Synthesis Techniques Innovative techniques for synthesizing pyrimidine derivatives, such as 2,4-dichloro-thieno[3,2-d]pyrimidine, have been developed to enhance purity and yield. These techniques feature cost-effective raw materials and solvent recovery processes, making them suitable for large-scale production (Liuyu Dong et al., 2012).
Anticancer Drug Intermediates The role of pyrimidine derivatives as intermediates in the synthesis of anticancer drugs is crucial. Rapid synthetic methods for compounds like 2,4-dichloro-6-(3-nitrophenoxy) pyrimidine highlight their importance in developing small molecule anticancer drugs (Zhihui Zhou et al., 2019).
Crystal Structure Analysis The crystal structure analysis of pyrimidine derivatives provides insights into their potential applications. For example, the study of 5-(4-chlorophenyl)-2-methoxyindeno[1',2':2,3]pyrido[5,6-d]pyrimidine-4,6(3H,5H)-dione reveals detailed information about its molecular arrangement and interactions, which is valuable for drug design (J. N. Low et al., 2004).
Eigenschaften
IUPAC Name |
2,5-dichloro-4-[(3-chlorophenyl)methoxy]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl3N2O/c12-8-3-1-2-7(4-8)6-17-10-9(13)5-15-11(14)16-10/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXIEHHDOYMZJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=NC(=NC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrimidine, 2,5-dichloro-4-[(3-chlorophenyl)methoxy]- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4,6-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1470439.png)
![1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine](/img/structure/B1470440.png)
![2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid](/img/structure/B1470442.png)
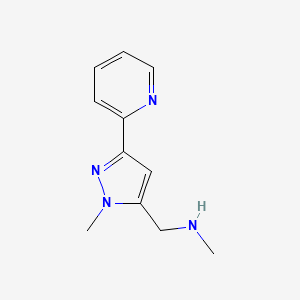
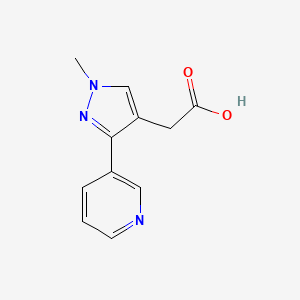
![1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1470446.png)
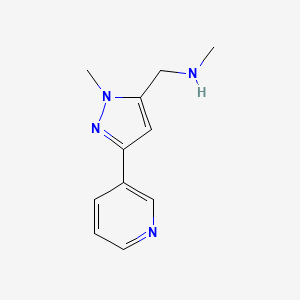
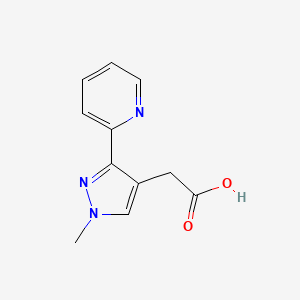
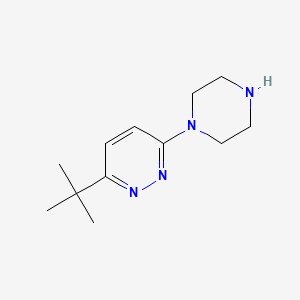
![1-[3-(2,2-Difluoropropoxy)-phenyl]-ethanone](/img/structure/B1470452.png)



![2-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid](/img/structure/B1470460.png)